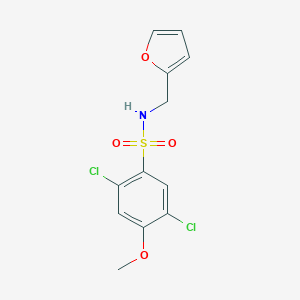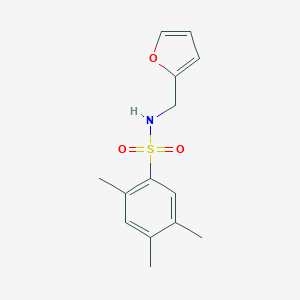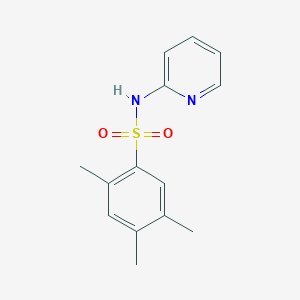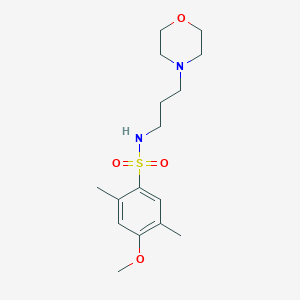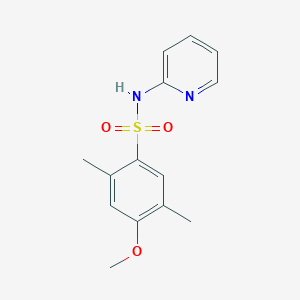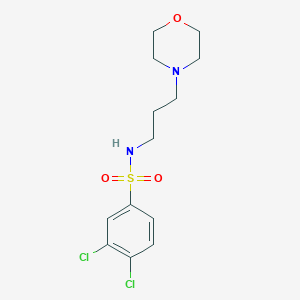
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide, also known as DMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to inhibit the activity of the TRPV1 channel, which is involved in pain perception. It has also been shown to affect the release of glutamate and GABA, which are critical in neuronal signaling.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the TRPV1 channel, which is involved in pain perception. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to affect the release of neurotransmitters, such as glutamate and GABA, which play a critical role in neuronal signaling. Additionally, 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have an effect on the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance.
実験室実験の利点と制限
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide is also highly soluble in water, which makes it easy to use in aqueous solutions. However, there are also some limitations to the use of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have an inhibitory effect on the activity of certain enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide in scientific research. One area of interest is the development of new drugs that target the TRPV1 channel, which is involved in pain perception. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have an inhibitory effect on this channel, and further research could lead to the development of new pain medications. Additionally, 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide could be used in the development of new treatments for neurological disorders, such as epilepsy and Parkinson's disease. Finally, further research could be conducted to better understand the mechanism of action of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide, which could lead to the development of new drugs that target ion channels and neurotransmitter release.
合成法
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 3,4-dichlorobenzenesulfonyl chloride with morpholine and 3-chloropropanol. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
科学的研究の応用
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain perception. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to have an effect on the release of neurotransmitters, such as glutamate and GABA, which play a critical role in neuronal signaling.
特性
IUPAC Name |
3,4-dichloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c14-12-3-2-11(10-13(12)15)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPAGQNWAPAJKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B511441.png)
![6-(2,2-Diphenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511500.png)

![7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B511503.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511520.png)
![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)
